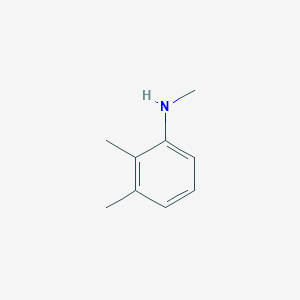

N,2,3-trimethylaniline

Vue d'ensemble

Description

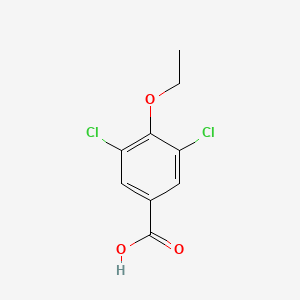

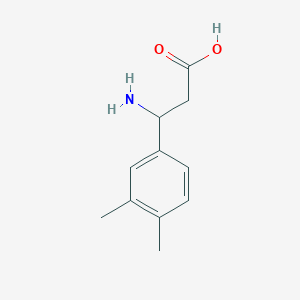

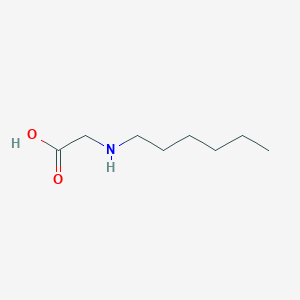

N,2,3-trimethylaniline is a chemical compound with the CAS Number: 41456-51-3 . It has a molecular weight of 135.21 . The IUPAC name for this compound is N-(2,3-dimethylphenyl)-N-methylamine .

Molecular Structure Analysis

The molecular formula of this compound is C9H13N . The InChI code for this compound is 1S/C9H13N/c1-7-5-4-6-9(10-3)8(7)2/h4-6,10H,1-3H3 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 135.21 . Its density is 0.93g/mL at 25°C, it has a melting point of -15 °C, and a boiling point of 215°C . The refractive index is n20/D 1.55 .

Applications De Recherche Scientifique

1. Cardiovascular Health

Research shows that Trimethylamine N-oxide (TMAO), a metabolite of N,2,3-trimethylaniline, is significantly associated with cardiovascular risks. Wang et al. (2015) discovered that 3,3-dimethyl-1-butanol, a structural analog of choline, can inhibit the formation of TMAO and reduce atherosclerotic lesion development in mice (Wang et al., 2015). Zeisel and Warrier (2017) further explored the relationship between increased plasma TMAO concentrations and cardiovascular events such as myocardial infarction and stroke (Zeisel & Warrier, 2017).

2. Metabolic and Pharmacokinetic Aspects

Bain, Fornasini, and Evans (2005) investigated the metabolic and pharmacokinetic properties of TMA, a precursor to TMAO. Their study provided insights into the metabolism, safety aspects, and potential clinical relevance of TMA and TMAO (Bain et al., 2005).

3. Neurological Disorders

The possible involvement of TMAO in neurological disorders has been hypothesized. Janeiro et al. (2018) discussed the correlation between elevated TMAO levels and neurological disorders, highlighting the need for further research to establish TMAO's role in human health and disease (Janeiro et al., 2018).

4. DNA Damage Assessment

Przybojewska (1999) conducted studies to assess the DNA damaging effect of aniline derivatives, including 2,4,6-trimethylaniline, in the liver cells of mice. The findings indicated the genotoxic potential of these compounds (Przybojewska, 1999).

5. Biomarker Potential

TMAO has been explored as an emergent biomarker of human health. Chhibber-Goel et al. (2017) reviewed the enzymatic and metabolic landscape that results in TMAO production and its role as a biomarker in various diseases (Chhibber-Goel et al., 2017).

Safety and Hazards

N,2,3-trimethylaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include using this compound only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Mécanisme D'action

Target of Action

N,2,3-Trimethylaniline is a type of tertiary amine . The primary targets of tertiary amines are often various enzymes and receptors in the body They can interact with these targets to induce changes in biological processes.

Mode of Action

These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting the biological processes they are involved in .

Biochemical Pathways

Amines are known to play crucial roles in various biochemical pathways, including protein synthesis, neurotransmission, and metabolic processes . Depending on its specific targets, this compound could potentially affect these or other pathways.

Pharmacokinetics

It can be analyzed by reverse phase (rp) hplc method with simple conditions This suggests that it might have certain properties that allow it to be absorbed and distributed in the body, metabolized, and eventually excreted

Propriétés

IUPAC Name |

N,2,3-trimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-5-4-6-9(10-3)8(7)2/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGYPYOTCMXDGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R*,4R*)-4-Aminocyclohexyl]nicotinamide dihydrochloride](/img/structure/B3136229.png)

![4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B3136269.png)

![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B3136274.png)

![Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-](/img/structure/B3136297.png)